1-(5-Methylthiophen-2-yl)butan-1-one
Overview
Description
It has gained popularity in the recreational drug market due to its euphoric and stimulant effects. The compound has a molecular formula of C9H12OS and a molecular weight of 168.26 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methylthiophen-2-yl)butan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with butanone in the presence of a suitable catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylthiophen-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
1-(5-Methylthiophen-2-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacology of synthetic cathinones.
Industry: Utilized in the development of new psychoactive substances and for forensic analysis.
Mechanism of Action
The mechanism of action of 1-(5-Methylthiophen-2-yl)butan-1-one involves its interaction with neurotransmitter systems in the brain. The compound acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The molecular targets include monoamine transporters, which are responsible for the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Mephedrone (4-Methylmethcathinone): Similar in structure and effects, but with a different substitution pattern on the thiophene ring.
Methcathinone: Shares the cathinone core structure but lacks the thiophene ring.
Ethylone: Another synthetic cathinone with a different substitution pattern and slightly different effects.
Uniqueness: 1-(5-Methylthiophen-2-yl)butan-1-one is unique due to its specific substitution on the thiophene ring, which imparts distinct pharmacological properties compared to other synthetic cathinones. Its unique structure allows for specific interactions with monoamine transporters, leading to its characteristic stimulant effects .
Properties
IUPAC Name |
1-(5-methylthiophen-2-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOVKRSCOWPYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(S1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292113 | |
Record name | 1-(5-Methylthiophen-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79852-26-9 | |
Record name | 79852-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-Methylthiophen-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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